molecular formula C9H12O B12911044 (Z)-2-(But-1-en-1-yl)-5-methylfuran

(Z)-2-(But-1-en-1-yl)-5-methylfuran

Cat. No.: B12911044
M. Wt: 136.19 g/mol
InChI Key: QVVFSGWAESJAFV-PLNGDYQASA-N
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Description

(Z)-2-(But-1-en-1-yl)-5-methylfuran is an organic compound belonging to the furan family Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing four carbon atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(But-1-en-1-yl)-5-methylfuran can be achieved through several methods. One common approach involves the reaction of 2-methylfuran with but-1-en-1-yl halides under basic conditions. The reaction typically proceeds via a nucleophilic substitution mechanism, where the furan ring acts as a nucleophile, attacking the electrophilic carbon of the butenyl halide.

Industrial Production Methods

Industrial production of this compound may involve catalytic processes to enhance yield and selectivity. Catalysts such as palladium or nickel complexes can be employed to facilitate the coupling reaction between 2-methylfuran and but-1-en-1-yl halides. Optimizing reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(But-1-en-1-yl)-5-methylfuran undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding furanones or carboxylic acids.

    Reduction: Reduction reactions can convert the double bond in the butenyl group to a single bond, yielding saturated derivatives.

    Substitution: Electrophilic substitution reactions can occur at the furan ring, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) are typical.

    Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are used for electrophilic substitution.

Major Products

    Oxidation: Furanones, carboxylic acids.

    Reduction: Saturated butyl derivatives.

    Substitution: Halogenated or nitrated furans.

Scientific Research Applications

(Z)-2-(But-1-en-1-yl)-5-methylfuran has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.

Mechanism of Action

The mechanism by which (Z)-2-(But-1-en-1-yl)-5-methylfuran exerts its effects depends on its interaction with molecular targets. For instance, its antimicrobial activity may involve disrupting microbial cell membranes or interfering with essential enzymatic processes. The compound’s structure allows it to interact with various biological pathways, potentially leading to diverse pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methylfuran: Lacks the butenyl group, making it less reactive in certain chemical reactions.

    2-Butylfuran: Contains a saturated butyl group instead of the unsaturated butenyl group, affecting its reactivity and applications.

    5-Methylfuran: Similar structure but without the butenyl group, leading to different chemical properties.

Uniqueness

(Z)-2-(But-1-en-1-yl)-5-methylfuran’s unique combination of a butenyl group and a methyl group attached to the furan ring gives it distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C9H12O

Molecular Weight

136.19 g/mol

IUPAC Name

2-[(Z)-but-1-enyl]-5-methylfuran

InChI

InChI=1S/C9H12O/c1-3-4-5-9-7-6-8(2)10-9/h4-7H,3H2,1-2H3/b5-4-

InChI Key

QVVFSGWAESJAFV-PLNGDYQASA-N

Isomeric SMILES

CC/C=C\C1=CC=C(O1)C

Canonical SMILES

CCC=CC1=CC=C(O1)C

Origin of Product

United States

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